Adoprazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying receptor interactions and the effects of receptor modulation.

Biology: Adoprazine is used in research to understand the role of serotonin and dopamine receptors in biological processes.

Mécanisme D'action

Target of Action

Adoprazine, also known as SVL-313, primarily targets the serotonin 5-HT1A receptors and dopamine D2/3 receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in mood and anxiety. The D2/3 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

This compound acts as a full agonist at the 5-HT1A receptors and a full antagonist at the D2/3 receptors . As a 5-HT1A agonist, it stimulates the receptor to produce a response, while as a D2/3 antagonist, it blocks the receptor and inhibits its function .

Biochemical Pathways

The interaction of this compound with 5-HT1A and D2/3 receptors influences several biochemical pathways. It is suggested that this compound increases dopamine release via 5-HT1A receptor activation . This mechanism is believed to manage positive symptoms via D2 receptor blockade and improve negative symptoms and cognitive deficits via 5-HT1A activation .

Pharmacokinetics

These properties play a crucial role in determining the drug’s bioavailability, efficacy, and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in extracellular 5-HT and an increase in dopamine levels in the nucleus accumbens . This balance of neurotransmitter levels can help manage symptoms of disorders like schizophrenia and bipolar disorder .

Analyse Biochimique

Biochemical Properties

Adoprazine interacts with several key biomolecules in the body, most notably the 5-HT1A, D2, and D3 receptors . As a full 5-HT1A receptor agonist, it stimulates this receptor, which plays a crucial role in various biochemical reactions . As a full D2/3 receptor antagonist, it blocks the activity of these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By influencing the activity of 5-HT1A, D2, and D3 receptors, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the 5-HT1A, D2, and D3 receptors . As a 5-HT1A receptor agonist, it binds to this receptor and activates it . As a D2/3 receptor antagonist, it binds to these receptors and inhibits their activity .

Temporal Effects in Laboratory Settings

Its interactions with the 5-HT1A, D2, and D3 receptors suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is likely that its effects vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interactions with the 5-HT1A, D2, and D3 receptors . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with the 5-HT1A, D2, and D3 receptors .

Subcellular Localization

Given its interactions with the 5-HT1A, D2, and D3 receptors, it is likely that it is directed to specific compartments or organelles where these receptors are located .

Méthodes De Préparation

La synthèse de l'Adoprazine implique plusieurs étapes clés. Une voie de synthèse courante comprend la condensation de la 4-(2-hydroxyéthyl)cyclohexanone avec la 1-(2,3-dichlorophényl)pipérazine, suivie d'une série de réactions comprenant l'ammonolyse réductrice et l'acylation . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'éthanol et l'eau, et de réactifs comme l'acétate de sodium et le chlorhydrate d'hydroxylamine . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour l'échelle et l'efficacité.

Analyse Des Réactions Chimiques

L'Adoprazine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les interactions des récepteurs et les effets de la modulation des récepteurs.

Biologie : L'this compound est utilisée dans la recherche pour comprendre le rôle des récepteurs de la sérotonine et de la dopamine dans les processus biologiques.

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un agoniste complet des récepteurs de la sérotonine 5-HT1A et un antagoniste complet des récepteurs de la dopamine D2 et D3 . Cette double action permet de gérer les symptômes positifs de la schizophrénie par le blocage des récepteurs de la dopamine et d'améliorer les symptômes négatifs et les déficits cognitifs par l'activation des récepteurs de la sérotonine . Les cibles moléculaires impliquées comprennent les récepteurs 5-HT1A, D2 et D3, qui jouent un rôle crucial dans la neurotransmission et la régulation de l'humeur et du comportement .

Comparaison Avec Des Composés Similaires

L'Adoprazine est comparée à d'autres composés qui possèdent une activité réceptrice similaire, tels que :

Aripiprazole : Un agoniste partiel des récepteurs D2 et un agoniste des récepteurs 5-HT1A.

Perospirone : Un antagoniste des récepteurs D2 et un agoniste des récepteurs 5-HT1A.

Ziprasidone : Un antagoniste des récepteurs D2 et un agoniste des récepteurs 5-HT1A.

Bifeprunox : Un agoniste partiel des récepteurs D2 et un agoniste des récepteurs 5-HT1A.

Lurasidone : Un antagoniste des récepteurs D2 et un agoniste des récepteurs 5-HT1A.

Cariprazine : Un agoniste partiel des récepteurs D2 et D3 et un agoniste des récepteurs 5-HT1A.

L'this compound se distingue par son activité agoniste complète des récepteurs 5-HT1A et son activité antagoniste complète des récepteurs D2 et D3, ce qui la différencie d'autres composés qui peuvent avoir des activités agonistes ou antagonistes partielles .

Propriétés

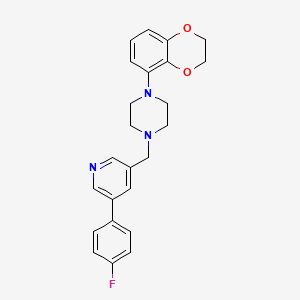

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVSEUFHPNITEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944914 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222551-17-9 | |

| Record name | Adoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Adoprazine (SLV313) a potential atypical antipsychotic?

A: this compound demonstrates promising potential as an atypical antipsychotic due to its dual-action mechanism. It acts as a potent antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. [] This dual activity profile is thought to contribute to its therapeutic benefits in treating schizophrenia and potentially Parkinson's disease. []

Q2: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies on this compound analogs have revealed key structural features influencing its binding affinity to D2 and 5-HT1A receptors. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances dual D2 and 5-HT1A receptor binding affinities. [] Further research explores the impact of various aryl and biaryl substituents on the piperazine or piperidine ring, aiming to optimize potency and selectivity. [, , , , , , ]

Q3: What synthetic approaches have been explored for this compound and its analogs?

A: The synthesis of this compound analogs typically involves a multistep process. One common approach utilizes Buchwald-Hartwig coupling reactions to connect aryl halides with protected piperazine derivatives, followed by deprotection and reductive amination with biarylaldehydes. [, ] Another method employs Suzuki-Miyaura cross-coupling reactions of cyclic vinyl boronates with aryl halides to construct the core piperidine structure, followed by similar modification steps. [, ]

Q4: Has the crystal structure of this compound or its analogs been determined?

A: Yes, several studies report the successful determination of crystal structures for a range of 1-aryl-4-(biarylmethylene)piperazine analogs of this compound. [, , ] These structural insights provide valuable information about the three-dimensional conformation of these molecules, which is crucial for understanding their interactions with target receptors and guiding further drug design efforts.

Q5: What are the current limitations and future directions for this compound research?

A: Despite its promising preclinical profile, this compound's clinical development was discontinued. While the specific reasons remain undisclosed, this highlights common challenges in drug development, such as suboptimal pharmacokinetic properties, insufficient therapeutic efficacy, or unforeseen safety concerns. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.